3-amino-4,5,6-trimethyl-N-(quinolin-3-yl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-4,5,6-trimethyl-N-(quinolin-3-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4,5,6-trimethyl-N-(quinolin-3-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 3-amino-4,5,6-trimethylthiophene-2-carboxamide with quinoline derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-amino-4,5,6-trimethyl-N-(quinolin-3-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-amino-4,5,6-trimethyl-N-(quinolin-3-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 3-amino-4,5,6-trimethyl-N-(quinolin-3-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinoline derivatives: Known for their diverse pharmacological properties, including antimalarial and anticancer activities.
Uniqueness
3-amino-4,5,6-trimethyl-N-(quinolin-3-yl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18N4OS |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-amino-4,5,6-trimethyl-N-quinolin-3-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H18N4OS/c1-10-11(2)16-17(21)18(26-20(16)23-12(10)3)19(25)24-14-8-13-6-4-5-7-15(13)22-9-14/h4-9H,21H2,1-3H3,(H,24,25) |
InChI Key |
OQTCHVCIIATNLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)NC3=CC4=CC=CC=C4N=C3)C |
Origin of Product |
United States |
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